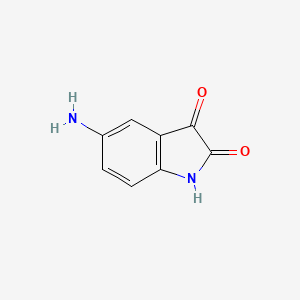

5-Aminoisatin

Description

Significance of the Isatin (B1672199) Scaffold in Heterocyclic Chemistry

The isatin scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds, including several FDA-approved drugs. nih.govresearchgate.netresearchgate.net Its synthetic versatility stems from the reactivity of the carbonyl groups at C-2 and C-3 and the acidic proton on the nitrogen atom at position 1 (N-1). wikipedia.orgscielo.brijpsr.commdpi.com These features allow for various transformations, including nucleophilic additions, condensations, alkylations, and arylations, enabling the synthesis of complex molecular architectures. wikipedia.orgscielo.brijpsr.commdpi.comresearchgate.net

The isatin core has been successfully incorporated into compounds exhibiting a wide range of pharmacological properties, such as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anti-HIV activities. wikipedia.orgmdpi.comijpsr.comnih.govresearchgate.netmdpi.comajprd.comnih.govbenthamdirect.combiomedres.usresearchgate.net Its ability to interact with multiple biological targets, including enzymes and receptors, further highlights its importance in drug discovery and development. researchgate.netajprd.comnih.govresearchgate.netnih.govnih.gov

Rationale for Investigating 5-Aminoisatin as a Core Structure

This compound is a derivative of isatin with an amino group substituted at the C-5 position of the benzene (B151609) ring. This amino group introduces additional reactivity and provides a handle for further functionalization through reactions such as acylation, alkylation, and diazotization, leading to the synthesis of diverse compound libraries. benthamdirect.com

The strategic placement of the amino group at the C-5 position is particularly interesting because substitution at this position on the isatin scaffold has been shown to influence the biological activity of isatin derivatives. nih.govbenthamdirect.comhilarispublisher.com Electron-donating groups at C-5 have demonstrated promising antitumor activity. benthamdirect.com The presence of the amino group in this compound allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of biological properties. benthamdirect.com

Furthermore, this compound has been specifically utilized in research for several reasons:

Its amino group is suitable for immobilization, which has been exploited in the development of analytical methods like ELISA for isatin determination and in biosensor studies for investigating protein interactions. mdpi.com

Studies have shown that this compound can exhibit higher sensitivity towards certain biological targets compared to isatin itself, such as receptor guanylyl cyclase. mdpi.com

this compound serves as a key intermediate in the synthesis of other substituted isatins and related heterocyclic systems. scielo.brbenthamdirect.com

Historical Context of Isatin and Aminoisatin Research

The history of isatin research dates back to its initial synthesis in 1840. wikipedia.orgscielo.brscielo.br Following its discovery, its synthetic versatility was quickly recognized, leading to its extensive use in organic synthesis. scielo.br Early research focused on its chemical properties and methods for its synthesis, including the Sandmeyer and Stolle methods, which are still relevant today. wikipedia.orgscielo.brscielo.brbiomedres.us

The recognition of isatin as a natural product found in plants and mammals further stimulated research into its biological roles and potential therapeutic applications. wikipedia.orgscielo.brscielo.brmdpi.com Over the years, a vast number of isatin derivatives have been synthesized and evaluated for various biological activities. ijpsr.comresearchgate.netmdpi.comajprd.comnih.govresearchgate.netfrontiersin.org

Research specifically on aminoisatins, including this compound, has been driven by the desire to explore the effect of amino substitution on the isatin core's reactivity and biological profile. The amino group provides a convenient handle for creating more complex molecules and investigating their interactions with biological systems. The use of this compound in the synthesis of other substituted isatins, such as 4,6-dibromoisatin, highlights its importance as a synthetic intermediate in the historical development of isatin chemistry. scielo.br Recent studies continue to explore the potential of this compound derivatives in various therapeutic areas, including their use as tyrosine kinase inhibitors and in the development of compounds with antiglaucomic activity. nih.govresearchgate.netresearchgate.netekb.eg

Detailed research findings related to this compound often involve its use in the synthesis of novel compounds and the evaluation of their biological activities. For instance, this compound has been used as a starting material for the synthesis of Schiff bases and ureido derivatives, which have been evaluated for their cytotoxic activity. researchgate.net Studies have also investigated the use of this compound in the development of biosensors for detecting isatin-binding proteins. mdpi.comebi.ac.uk

The following table summarizes some key properties and research findings related to this compound:

| Property/Application | Details | Source |

| Molecular Formula | C₈H₆N₂O₂ | nih.govchemsrc.comchemicalbook.com |

| PubChem CID | 11819346 | nih.gov |

| Use in Biosensor Development | Immobilized for detecting isatin-binding proteins and determining isatin in urine. mdpi.com | mdpi.com |

| Enhanced Sensitivity to Biological Target | Showed higher sensitivity than isatin towards receptor guanylyl cyclase inhibition. mdpi.com | mdpi.com |

| Role in Synthesis | Used as an intermediate in the synthesis of other substituted isatins and derivatives (e.g., Schiff bases, ureido derivatives). scielo.brbenthamdirect.comresearchgate.net | scielo.brbenthamdirect.comresearchgate.net |

| Antiglaucomic Activity | Derivatives of 5-amino-2-oxindole (a related scaffold) have shown promising activity. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |

| Cytotoxic Activity | Derivatives have been synthesized and evaluated for cytotoxic effects against cancer cell lines. researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTNUMGNMGRBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473696 | |

| Record name | 5-Aminoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42816-53-5 | |

| Record name | 5-Aminoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42816-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminoisatin and Its Derivatives

Established Synthetic Routes to 5-Aminoisatin

The synthesis of this compound can be achieved through several established routes, primarily involving modifications of the isatin (B1672199) core or utilizing appropriately substituted aniline (B41778) precursors.

Synthesis via Reduction of 5-Nitroisatin (B147319)

A common and reliable method for synthesizing this compound involves the reduction of 5-nitroisatin. 5-Nitroisatin itself is typically prepared by the nitration of isatin using a mixture of fuming nitric acid and concentrated sulfuric acid, where electrophilic aromatic substitution occurs predominantly at the 5-position . The reduction of the nitro group in 5-nitroisatin to an amino group yields this compound. Catalytic hydrogenation is one effective method for this transformation scispace.com. Another approach involves diazotization reactions . The reduction of 5-nitroisatin is a frequently cited method for obtaining this compound researchgate.net.

Approaches Utilizing Anilines as Starting Materials

Several historical and modern synthetic procedures for isatins, including substituted isatins like this compound, utilize anilines as key starting materials. The Sandmeyer isatin synthesis, a long-standing method, involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by treatment with concentrated sulfuric acid to yield the isatin scielo.brhilarispublisher.comdergipark.org.tr. While this method is broadly applicable to anilines, specific conditions are required for substituted anilines to synthesize substituted isatins effectively.

The Martinet procedure is another established method that utilizes aminoaromatic compounds, reacting them with an oxomalonate (B1226002) ester or its hydrate in the presence of an acid. This yields a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which undergoes oxidative decarboxylation to furnish the respective isatin hilarispublisher.comscielo.brscribd.com. This method has been applied to the synthesis of substituted isatins scielo.br.

The Gassman synthesis involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate, starting from anilines hilarispublisher.comscribd.com. Directed ortho-metalation (DoM) of N-protected anilines followed by reaction with diethyl oxalate (B1200264) is a more recent approach that offers regioselectivity for substituted isatins dergipark.org.trscielo.br.

Oxidation-Based Synthetic Strategies

While the reduction of 5-nitroisatin is a primary route to this compound, oxidation-based strategies are fundamental to the synthesis of the isatin core itself. Isatin was historically first synthesized by the oxidation of indigo (B80030) dye using nitric and chromic acids dergipark.org.trresearchgate.net. Chemical oxidation methods are employed for isatin synthesis irapa.org. For example, the oxidation of indole (B1671886) using a photosensitizer and oxygen has been reported as an eco-friendly approach irapa.org. Selective organoselenium-catalyzed oxidation of isatin by H₂O₂ under mild conditions yields isatoic anhydride (B1165640), a related compound nih.gov.

Advanced Organic Synthesis Techniques for this compound Derivatives

The amino group at the 5-position of this compound provides a handle for further functionalization, enabling the synthesis of a wide array of derivatives. Advanced organic synthesis techniques, including multi-component and catalytic reactions, are frequently employed for this purpose.

Multi-component Reactions in Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools for synthesizing complex molecules efficiently in a single step from three or more starting materials. This compound and its derivatives are valuable building blocks in MCRs, leading to diverse heterocyclic systems. For instance, new spiropyranes have been synthesized from substituted this compound in multi-component reactions with carbonyl compounds idsi.md. The application of isatin-based MCRs is a significant area in the quest for new bioactive molecules uevora.pt. These reactions often involve the in situ formation of reactive intermediates, such as azomethine ylides from the condensation of isatin derivatives with amines, which then participate in cycloaddition reactions with other components uevora.pt.

Catalytic Reactions in Isatin Derivative Synthesis

Catalytic reactions play a crucial role in the synthesis of this compound derivatives, offering improved efficiency, selectivity, and milder reaction conditions. Various catalytic systems, including organocatalysts and metal catalysts, have been developed for transformations involving the isatin scaffold. For example, catalytic nucleophilic addition to the electrophilic C3 carbon of isatin is a direct approach to synthesize 3-substituted-3-hydroxyindolin-2-ones, which are core structures in many natural products and drug candidates csic.es. Enantioselective aldol (B89426) reactions catalyzed by organocatalysts have been reported for the synthesis of chiral 3-substituted-3-hydroxy-2-oxindoles from isatins and aldehydes or ketones csic.es.

Asymmetric Synthesis Approaches for Chiral Derivatives

Asymmetric synthesis approaches are crucial for obtaining chiral derivatives of isatin, which often exhibit enhanced biological activity and specificity. While direct asymmetric synthesis of this compound with a chiral center on the isatin core itself is less commonly reported, several methods focus on introducing chirality into molecules containing the isatin (or oxindole) scaffold, which can be adapted for 5-amino isatin derivatives.

One approach involves asymmetric Mannich reactions of isatin-based ketimines, catalyzed by chiral catalysts uni.lucsic.es. These reactions can construct chiral oxindoles with a quaternary stereocenter at the C3 position uni.lu. Another strategy utilizes enantioselective aza-Friedel–Crafts reactions of 5-aminoisoxazoles with isatin-derived N-Boc ketimines, catalyzed by chiral phosphoric acids, yielding novel 3-isoxazole 3-amino-oxindoles with good enantioselectivities researchgate.netnih.gov. Palladium-catalyzed asymmetric allylic amination has also been reported for the asymmetric C-N bond formation with isatins as N-nucleophiles, achieving high yields and enantioselectivities nih.gov. These methodologies, while often demonstrated with unsubstituted or differently substituted isatins, highlight the potential for developing asymmetric routes to chiral this compound derivatives by employing appropriately substituted isatin precursors or reaction partners.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound and its derivatives. This involves carefully controlling parameters such as solvent, temperature, reaction time, catalyst (if any), and reactant stoichiometry.

Studies on the synthesis of isatin-based conjugates illustrate the importance of optimization. For example, in the synthesis of isatin-based 2-amino thiazol-4-one conjugates, the yield was significantly affected by the amount of amine, temperature, and the presence of a base catalyst academie-sciences.fr. Using an equivalent amount of amine at low temperature was found to be essential for good yield and clean reaction academie-sciences.fr. The choice of solvent also plays a crucial role, with water being reported as a favorable solvent in some isatin reactions, leading to shorter reaction times and higher yields academie-sciences.frcore.ac.uk. Optimization studies for the synthesis of spiro-2-amino-4H-pyran-oxindole derivatives have investigated varying catalyst quantities, temperatures, and solvents to achieve favorable outcomes chemmethod.com. Similarly, optimizing Ugi reactions involving isatin has focused on solvent effects and substrate scope to enhance yields sphinxsai.com. These examples demonstrate that systematic optimization of reaction parameters is critical for maximizing the efficiency and purity of synthetic routes to this compound derivatives.

Chemical Reactivity and Transformation of this compound

The presence of the amino group at the C-5 position, in addition to the isatin core functionalities (the indole ring, the C-2 and C-3 carbonyl groups, and the N-H indole proton), provides this compound with a rich and varied reactivity profile.

Schiff Base Formation with Pyridine (B92270) Amines

This compound readily undergoes condensation reactions with amines to form Schiff bases, also known as imines. This reaction typically involves the reaction of the carbonyl group at the C-3 position of the isatin ring with the primary amino group of the amine. The amino group at the C-5 position of this compound can also participate in reactions, but Schiff base formation with amines primarily occurs at the C-3 carbonyl.

Specifically, this compound reacts with pyridine amines to form corresponding Schiff bases ekb.eg. This reaction is commonly carried out by refluxing the reactants in a solvent such as ethanol (B145695), often with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation sphinxsai.comrhhz.net. For instance, the reaction between isatin (or substituted isatins) and amines, including pyridin-2-amine, has been reported to yield Schiff bases under reflux conditions in glacial acetic acid or ethanol with acetic acid as a catalyst sphinxsai.comrhhz.net. This transformation is a fundamental method for introducing diverse heterocyclic moieties, such as pyridine rings, onto the isatin scaffold via a stable imine linkage.

Urea (B33335) Derivative Synthesis

This compound serves as a valuable precursor for the synthesis of urea derivatives. The amino group at the C-5 position can react with various reagents to form urea linkages.

The synthesis of urea derivatives from this compound or its derivatives has been reported ekb.egwho.int. One approach involves the reaction of 5-amino-1-substituted benzylindoline-2,3-dione (a derivative of this compound) with sodium cyanate (B1221674) in the presence of glacial acetic acid to yield urea derivatives who.int. Another study describes the synthesis of ureido derivatives of this compound Schiff bases ekb.eg. These reactions highlight the utility of the C-5 amino group in this compound for constructing urea-containing compounds, which are prevalent in medicinal chemistry.

Oxidation Reactions

Isatin undergoes oxidation reactions, notably yielding isatoic anhydride. This transformation typically involves oxidizing agents such as hydrogen peroxide or chromic anhydride wikipedia.orgnih.gov.

While the oxidation of isatin itself to isatoic anhydride is well-documented, the oxidation of this compound may present different outcomes or require modified conditions due to the presence of the electron-donating amino group at the C-5 position. This amino group could potentially be susceptible to oxidation itself or influence the reactivity of the isatin core towards oxidizing agents. However, specific detailed research findings on the oxidation reactions of this compound were not extensively available in the immediate search results. General isatin oxidation to isatoic anhydride is a known reaction wikipedia.orgnih.gov.

Electrophilic Aromatic Substitution Reactions on the Isatin Ring System

The isatin ring system undergoes electrophilic aromatic substitution reactions, primarily at the C-5 and C-7 positions of the benzene (B151609) ring wikipedia.orgresearchgate.netresearchgate.net. The reactivity and regioselectivity of these reactions are influenced by substituents already present on the isatin core.

Biological Activities and Pharmacological Potential of 5 Aminoisatin and Its Derivatives

Anticancer and Antiproliferative Activities

Isatin (B1672199) derivatives, including 5-Aminoisatin derivatives, have demonstrated promising anticancer and antiproliferative effects in various in vitro studies. researchgate.nettjpr.orgresearchgate.netnih.gov

Tyrosine Kinase Inhibition Studies

Several studies have investigated this compound derivatives as potential inhibitors of tyrosine kinases. Tyrosine kinases are enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in cancer development and progression. baltijapublishing.lv Inhibiting these kinases can be a strategy to block tumor cell proliferation and growth. nih.gov

Research has shown that certain derivatives synthesized from this compound exhibit in vitro antiproliferative activity and have been evaluated for their potential as tyrosine kinase inhibitors. researchgate.netekb.egekb.eg Molecular docking studies have been employed to assess the selectivity of these novel compounds towards tyrosine kinases. researchgate.netekb.eg For example, a series of 1-(3-imino-2-oxoindolin-5-yl)-3-phenylurea derivatives synthesized from this compound were evaluated for their in vitro cytotoxic activity and in silico tyrosine kinase selectivity. ekb.egekb.eg Another study explored new this compound derivatives as tyrosine kinase inhibitors, evaluating their antiproliferative activities in vitro and conducting ADME (absorption, distribution, metabolism, and excretion) studies. researchgate.net Some synthesized compounds derived from this compound have shown promising cytotoxic activity and favorable docking results indicating potential tyrosine kinase inhibition. researchgate.netekb.eg

Modulation of Apoptotic Pathways

Isatin analogues, including those related to this compound, have been identified as potential inhibitors of apoptosis. mdpi.comresearchgate.net Conversely, higher concentrations of isatin (50–400 µM) have been shown to induce apoptosis in various cell types, including malignant cells, and influence the expression of genes associated with apoptosis. mdpi.comresearchgate.netnih.gov This suggests a complex role for isatin derivatives in modulating programmed cell death pathways.

Evaluation Against Specific Cancer Cell Lines (e.g., A549)

This compound derivatives have been evaluated for their cytotoxic activity against specific cancer cell lines. The A549 lung cancer cell line is commonly used in such in vitro assessments. researchgate.netekb.egmdpi.comsemanticscholar.orgf1000research.com

Studies have reported on the in vitro cytotoxic activity of novel compounds derived from this compound against A549 cells. researchgate.netekb.eg For instance, certain 1-(3-imino-2-oxoindolin-5-yl)-3-phenylurea derivatives synthesized from this compound demonstrated antitumor activity against A549 cancer cells in MTT assays. ekb.egekb.eg Other new this compound derivatives have also been tested and shown antiproliferative activity against various human cancer cell lines, including A549. researchgate.net Some compounds containing an indolinone moiety have shown anticancer activity against A549 cells. semanticscholar.org

Data from studies evaluating the activity against A549 cells can be summarized in tables, showing the effectiveness of different this compound derivatives.

Protective Effects Against Liver Cancer in vitro

This compound has been reported to exhibit protective effects against liver cancer in vitro in human liver cancer cells. biosynth.com This protective activity may involve interactions with the mitochondrial membrane, preventing cell death by inhibiting the opening of the mitochondrial permeability transition pore (MPTP). biosynth.com This effect might be related to its ability to form ternary complexes with ATP and the voltage sensor domain of the mitochondrial protein voltage dependent anion channel (VDAC). biosynth.com

Neurobiological and Neuroprotective Effects

Isatin, the parent compound of this compound, is an endogenous regulator found in mammalian tissues and body fluids, including the brain. bioline.org.brmdpi.comresearchgate.netnih.gov It exhibits a range of biological and pharmacological activities, including neuroprotective effects in experimental models of neurodegeneration at certain doses. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net

Modulation of Monoamine Oxidase Activity

Isatin was initially identified as a component of endogenous monoamine oxidase (MAO) inhibitory activity, known as tribulin. bioline.org.brnih.gov Physiological concentrations of isatin (1–10 µM) in vitro have been shown to inhibit monoamine oxidase B (MAO B). mdpi.comresearchgate.netnih.gov

There is evidence suggesting that isatin may attenuate the effects of certain pharmaceutical agents on specific biological targets, such as monoamine oxidase inhibitors. nih.gov Studies have investigated the inhibition of monoamine oxidase by selected C5-substituted isatin analogues, which would include this compound. bioline.org.br Isatin's interaction with monoamine oxidase activity has been explored in the context of its neurobiological effects. researchgate.netnih.gov

Interaction with Neurodegenerative Disease-Related Proteins

Isatin and its analogues have been investigated for their interactions with various proteins, some of which are implicated in the pathology of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. researchgate.netmdpi.comresearchgate.netnih.gov Research indicates that isatin can modulate protein-protein interactions and interact with numerous isatin-binding proteins found in the brain and peripheral tissues. researchgate.netmdpi.com

Specific studies involving this compound have explored its interactions with proteins. For instance, this compound has been utilized in biosensor studies to investigate protein binding. researchgate.net Furthermore, this compound has been shown to interact with the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme, binding to both its alpha and beta subunits. biosynth.com This binding leads to the inhibition of phosphorylation at serine residue 397, which subsequently disrupts ATP binding. biosynth.com While the direct implications of this compound's interaction with these specific proteins in the context of neurodegenerative diseases are still under investigation, the broader research on isatin's interactions with neurodegeneration-related proteins suggests a potential area of study for this compound derivatives.

Antimicrobial and Anti-infective Activities

Isatin and its derivatives are known to possess a broad spectrum of biological activities, including significant antimicrobial and anti-infective properties. researchgate.netresearchgate.nethilarispublisher.comtjpr.orgdergipark.org.tr This has led to investigations into the potential of this compound derivatives as antimicrobial agents.

Antibacterial Efficacy

Studies have explored the antibacterial potential of 5-substituted isatins and their derivatives. Schiff bases derived from 5-substituted isatins have been synthesized and evaluated for their activity against various Gram-positive and Gram-negative bacterial strains. rhhz.net Research indicates that the incorporation of (thio)urea-based Schiff bases in 5-substituted isatin derivatives can lead to more potent compounds with a broader spectrum of antibacterial activity. rhhz.net For example, certain Schiff base derivatives of 5-substituted isatins demonstrated notable activity against Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL for some compounds. rhhz.net The lipophilicity of the compounds appears to play a role in their antibacterial activity, suggesting that optimal lipophilicity is important for the activity of these isatin derivatives. rhhz.net Novel 4-thiazolidinone (B1220212) derivatives containing a this compound core have also been synthesized and showed variable but modest antibacterial activity against Gram-negative and Gram-positive bacteria. researchgate.net

Antifungal Investigations

Isatin derivatives have also been investigated for their antifungal properties. tjpr.orgdergipark.org.tr While specific studies focusing solely on the antifungal activity of this compound were not prominently found in the search results, research on isatin derivatives in general indicates potential in this area. For instance, spiroxindoles derived from isatin have shown good to moderate activity against various fungal strains. tjpr.org Metal complexes of isatin bishydrazones have also been reported to exhibit increased antifungal potential. tjpr.org These findings suggest that this compound derivatives, like other isatin analogues, could be explored for their antifungal efficacy.

Antiviral Studies

The antiviral activity of isatin and its derivatives has been reported against a variety of viruses. researchgate.netmdpi.comhilarispublisher.comtjpr.orgdergipark.org.trrhhz.net Research on isatinoxime ethers, for example, has shown inhibitory activity against Respiratory Syncytial Virus (RSV). tjpr.org Some 5-fluoroisatin (B27256) derivatives have also demonstrated inhibitory effects on cells pretreated with vesicular stomatitis virus. tjpr.org While direct studies on the antiviral activity of this compound were not extensively detailed, the known antiviral potential of the isatin scaffold suggests that this compound derivatives could be promising candidates for antiviral research.

Antimalarial and Antiplasmodial Research

Isatin derivatives have been recognized for their potential antimalarial and antiplasmodial activities. tjpr.orgdergipark.org.tr Studies have investigated the efficacy of various isatin-based compounds against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Novel imidazolidinedione derivatives, which can be structurally related to isatin derivatives, have shown promising antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com These compounds demonstrated activity in the micromolar range and exhibited low toxicity to mammalian cells. mdpi.com The presence of specific moieties, such as naphthalene (B1677914) and benzo[d]imidazole-2-yl-piperazine, was found to be important for the observed antiplasmodial activities in these related compounds. mdpi.com This research on isatin-related structures highlights the potential for exploring this compound derivatives in the context of antimalarial drug discovery.

Anti-inflammatory and Analgesic Properties

Isatin and its derivatives have been reported to possess anti-inflammatory and analgesic properties. researchgate.nethilarispublisher.comdergipark.org.tropenaccesspub.org Studies on isatin analogues have indicated their potential in reducing inflammation and alleviating pain. For instance, some isatin derivatives have shown mild-to-moderate in vivo anti-inflammatory activity in models such as the carrageenan-induced paw edema method. researchgate.net The structural features of isatin analogues, such as the presence of electron-withdrawing groups, have been investigated for their influence on analgesic and anti-inflammatory activities. openaccesspub.org While specific detailed research on the anti-inflammatory and analgesic properties of this compound was not extensively found, the established activities of the isatin scaffold suggest that this compound derivatives could be synthesized and evaluated for these pharmacological effects.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11819346 |

| Isatin | 7054 |

Data Tables

Anticonvulsant Activities

Isatin derivatives are well-documented for their association with anticonvulsant activities. researchgate.netdergipark.org.trresearchgate.netbioline.org.br Research has explored the anticonvulsant properties of various isatinimino derivatives, including those derived from 5-(un)-substituted isatin. nih.gov Studies have shown that certain Schiff bases prepared by reacting 5-(un)-substituted isatin with heterocyclic compounds exhibit anticonvulsant properties when evaluated in animal models. nih.gov For instance, one analogue, 3-(3',4'-dihydro-2'-methylmercapto-4'-oxoquinazolin-3'-yl) iminoisatin, demonstrated better anti-maximal electroshock (MES) and anti-pentylenetetrazole (PTZ) activities compared to valproic acid in evaluation studies. nih.gov Furthermore, these compounds generally showed lower neurotoxicity than standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Another series of 5,7-dibromoisatin semicarbazone derivatives were synthesized and screened for anticonvulsant activity using the MES model in mice. nih.gov Some compounds from this series, such as (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(4-chlorophenyl)semicarbazide, (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(3-chloro-4-fluorophenyl)semicarbazide, and (Z)-1-(5,7-dibromo-1-methyl-2-oxoindolin-3-ylidene)-4-(3-chloro-4-fluorophenyl)semicarbazide, displayed prominent anticonvulsant effects with minimal neurotoxicity and limited central nervous system (CNS) depressant effects when compared to the standard drug. nih.gov

Studies on isatin aroylhydrazones, including those potentially related to this compound derivatives, have also shown promising anticonvulsant activity. researchgate.net In vivo studies using MES and PTZ models in mice indicated that some of these compounds provided significant protection against electrically-induced seizures at lower doses. researchgate.net

While isatin itself can exhibit dose-dependent proconvulsant and anticonvulsant activity, higher doses (60-200 mg/kg) have been reported to produce an anticonvulsive effect in different models, including audiogenic seizures and pentylenetetrazole administration in rats. mdpi.com

Other Biological Activities

Isatin and its derivatives, including those related to this compound, have been explored for a range of other biological activities beyond anticonvulsant effects. researchgate.netdergipark.org.tr

Antiglycation

Glycation is a non-enzymatic process involving the reaction between reducing sugars and proteins, leading to the formation of advanced glycation end-products (AGEs). plos.org This process is implicated in the pathogenesis of various diseases, including diabetes and its complications. plos.org Isatin derivatives have been investigated for their potential antiglycation activity. researchgate.netdergipark.org.trresearchgate.netdntb.gov.ua Studies have shown that certain N-aroylated isatins can inhibit glycation with varying degrees of potency. researchgate.net For example, a series of N-aroylated isatins demonstrated glycation inhibitory activity with IC50 values ranging from 18.01 ± 0.05 to 693.7 ± 3.0 µM, compared to the standard aminoguanidine (B1677879) (IC50 = 268.7 ± 12.4 µM). researchgate.net One compound in this series showed particularly high activity with an IC50 of 18.01 ± 0.05 µM. researchgate.net

Antidiabetic

The potential antidiabetic effects of isatin derivatives have also been explored. researchgate.netdergipark.org.tr This activity is often linked to their ability to inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, or through other mechanisms related to glucose regulation and combating complications like glycation. nih.govmdpi.comnih.gov While direct studies focusing solely on this compound's antidiabetic activity are less prominent in the search results, the broader context of isatin derivatives suggests potential in this area. For instance, spirooxindole pyrrolidine (B122466) derivatives, synthesized from isatin, have shown promising α-amylase inhibitory activity in vitro and hypoglycemic activity in vivo in diabetic rat models. nih.gov

Molecular Mechanisms of Action and Target Identification

Enzyme Inhibition and Activation Pathways

5-Aminoisatin and its parent compound, isatin (B1672199), have been investigated for their ability to inhibit key enzymes involved in cellular signaling and neurotransmitter metabolism.

The isatin scaffold is a known pharmacophore for the inhibition of various protein kinases, including the tyrosine kinase family, which are crucial regulators of cellular processes like growth, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is implicated in numerous diseases, particularly cancer. While various isatin derivatives have been developed as potent tyrosine kinase inhibitors, specific inhibitory concentration (IC50) values for this compound against members of the tyrosine kinase family, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT-3), are not extensively detailed in the currently available scientific literature. However, the general activity of the isatin class of compounds suggests that this compound may possess inhibitory potential against these enzymes.

Isatin and its analogues are well-documented as inhibitors of monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine nih.govnih.gov. There are two main isoforms, MAO-A and MAO-B, which represent important drug targets for the treatment of depression and neurodegenerative disorders such as Parkinson's disease nih.gov.

Structure-activity relationship (SAR) studies have shown that substitution at the C5 position of the isatin ring is particularly favorable for enhancing inhibitory potency, especially for the MAO-B isoform nih.govresearchgate.netnih.gov. While direct IC50 values for this compound are not consistently reported across studies, data from closely related C5-substituted isatin analogues provide strong evidence for its potential as a potent MAO inhibitor. For example, 5-hydroxyisatin is a potent and selective inhibitor of MAO-A, whereas 5-bromoisatin is a highly potent inhibitor of MAO-B nih.govnih.gov. This suggests that the nature of the substituent at the C5 position can modulate both the potency and selectivity of inhibition. The inhibitory action of isatin analogues on MAO is typically reversible and competitive nih.gov.

Table 1: Inhibitory Activity of C5-Substituted Isatin Analogues on MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

|---|---|---|---|

| Isatin (parent compound) | 12.3 | 4.86 | nih.gov |

| 5-Hydroxyisatin | 8.0 | - | nih.gov |

| 5-Bromoisatin | 0.812 | 0.125 | nih.gov |

| 5-Phenylisatin | 0.562 | - | nih.gov |

| 5-(4-Phenylbutyl)isatin | - | 0.00066 | nih.gov |

Note: A lower IC50 value indicates greater inhibitory potency. "-" indicates data not specified in the source.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons. frontiersin.org This reaction is fundamental to numerous physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. frontiersin.orgdrugbank.com The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness. frontiersin.orgtaylorandfrancis.com The primary mechanism of action for most CA inhibitors involves the binding of a specific chemical group, commonly a sulfonamide, to the zinc ion within the enzyme's active site. drugbank.com This interaction prevents the binding of water or hydroxide, thereby blocking the catalytic activity. frontiersin.org

While various heterocyclic scaffolds have been investigated for the development of isoform-selective CA inhibitors, the isatin framework is among the chemotypes that have been explored. drugbank.com However, specific data detailing the inhibitory activity of this compound against any of the 16 human carbonic anhydrase isoforms were not found in the available research. Further investigation is required to characterize its potential role as a carbonic anhydrase inhibitor.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Interaction

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis, but it also possesses a range of non-glycolytic functions, including roles in the neuroprotective and antiapoptotic effects of certain drugs. acnp.orgnih.gov Research has demonstrated a direct interaction between GAPDH and the isatin molecular scaffold. acnp.orgnih.gov

In studies utilizing optical biosensor technology, this compound, an analogue of isatin, was immobilized on a sensor cell to investigate its binding with GAPDH. acnp.orgnih.gov The results confirmed that GAPDH binds to the immobilized this compound. acnp.orgnih.gov Furthermore, this interaction was shown to be inhibited by deprenyl, a monoamine oxidase (MAO) B inhibitor known to bind to GAPDH. acnp.orgnih.gov This suggests a shared or overlapping binding site on the GAPDH enzyme for both deprenyl and the isatin analogue. acnp.orgnih.gov

Table 1: Interaction Profile of this compound with GAPDH

| Analyte | Immobilized Ligand | Observed Interaction | Effect of Inhibitor (Deprenyl) |

|---|---|---|---|

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | This compound | Binding Confirmed | Inhibited GAPDH binding |

Ferrochelatase (FECH) and Adrenodoxin (B1173346) Reductase (ADR) Complex Modulation

Protein-protein interactions are crucial for cellular function, and their modulation by small molecules represents an important regulatory mechanism. One such interaction occurs between two mitochondrial proteins: ferrochelatase (FECH) and adrenodoxin reductase (ADR). researchgate.net The parent compound, isatin, has been shown to enhance the binding affinity between FECH and ADR in a concentration-dependent manner. researchgate.net This effect is highly specific and is believed to occur through the formation of a ternary FECH/isatin/ADR complex, where isatin bridges the interface of the two interacting proteins. researchgate.net

To investigate the specificity of this interaction, isatin derivatives were studied, including this compound. researchgate.net In experiments where this compound was immobilized on a biosensor, the binding signals from FECH and ADR were only slightly above the background range observed for other control proteins. researchgate.net This finding indicates that, unlike isatin, this compound does not specifically enhance the formation of the FECH/ADR complex and exhibits only weak, non-specific binding to the individual proteins. researchgate.net

Table 2: Modulation of FECH-ADR Interaction by Isatin and this compound

| Compound | Effect on FECH/ADR Complex Formation | Observed Binding to Individual Proteins (FECH, ADR) |

|---|---|---|

| Isatin | Specific, concentration-dependent affinity enhancement | Weak or no binding |

| This compound | No noticeable affinity enhancement | Slight, non-specific binding |

Receptor Agonism

Serotonin Receptor Agonism

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that modulates a wide array of physiological and neurological processes, including mood, cognition, and sleep. nih.gov It exerts its effects by binding to a diverse family of 5-HT receptors, which are categorized into seven distinct subfamilies (5-HT1 to 5-HT7). nih.gov A serotonin receptor agonist is a compound that binds to and activates these receptors, mimicking the action of endogenous serotonin. nih.gov The specific biological response depends on which receptor subtype is activated. nih.gov For instance, agonists of the 5-HT1A receptor often produce anxiolytic effects, while 5-HT1B/1D agonists are used to treat migraines. nih.gov

The binding of serotonin and its agonists to these receptors typically involves an interaction between the protonated amine group of the ligand and a conserved aspartate residue in the receptor's transmembrane domain. nih.gov However, a review of the scientific literature did not yield specific data on the binding affinity or functional activity of this compound at any of the serotonin receptor subtypes. Therefore, its potential role as a serotonin receptor agonist remains uncharacterized.

Cellular Pathway Modulation

Apoptotic Pathway Activation

Apoptosis, or programmed cell death, is an essential, highly regulated process for removing damaged or unnecessary cells to maintain tissue homeostasis. nih.govresearchgate.net It can be initiated through two primary signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death. nih.gov The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of initiator caspase-8. The intrinsic pathway is initiated by cellular stress and results in the release of cytochrome c from the mitochondria, which promotes the activation of initiator caspase-9. researchgate.net

The isatin scaffold has been investigated in the context of apoptosis. nih.gov Specifically, isatin sulfonamide analogues have been identified as potent inhibitors of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Furthermore, radiolabeled isatin derivatives have been developed to detect activated caspase-3 in vivo, suggesting that the isatin core can be targeted to this central apoptotic enzyme. nih.gov These findings indicate an interaction between the isatin scaffold and key components of the apoptotic machinery, though they point towards inhibition rather than activation. No direct evidence was found to suggest that this compound specifically activates the apoptotic pathway or induces caspase activation.

Mentioned Compounds

Cell Proliferation Regulation

Direct studies focusing specifically on the role of this compound in the regulation of cell proliferation are limited in the currently available scientific literature. However, research on the parent compound, isatin, and its derivatives provides some insight into the potential mechanisms by which this compound might influence cell cycle and proliferation.

Isatin itself has been shown to inhibit the proliferation of various cell lines. For instance, in SH-SY5Y neuroblastoma cells, isatin treatment led to an increased proportion of cells in the G1 phase of the cell cycle, suggesting an arrest at this checkpoint nih.gov. This G1-phase arrest was associated with the downregulation of cyclin D1 expression nih.gov. Cyclin D1 is a key regulatory protein that, in complex with cyclin-dependent kinases (CDKs), promotes the progression of the cell cycle through the G1 phase. Its downregulation can therefore halt cell cycle progression and inhibit proliferation.

Furthermore, derivatives of isatin have demonstrated the ability to induce cell cycle arrest at different phases. For example, 5-acetamido-1-(methoxybenzyl) isatin was found to cause cell cycle arrest in the G2/M phase in K562 human leukemia cells nih.gov. This arrest was accompanied by the downregulation of Cyclin B and CDC25C, and the upregulation of phosphorylated forms of CDC25C and CDK1 nih.gov. These proteins are critical regulators of the G2/M transition, and their altered expression prevents cells from entering mitosis.

While these findings on isatin and its derivatives suggest that the isatin scaffold can be a potent modulator of cell cycle, it is crucial to note that the specific effects of the 5-amino substitution on this activity have not been extensively characterized. The presence of the amino group at the 5-position could significantly alter the compound's biological activity, including its interaction with molecular targets that regulate cell proliferation. Therefore, direct experimental investigation of this compound is necessary to elucidate its specific role in cell proliferation regulation.

Table 1: Effects of Isatin and its Derivatives on Cell Cycle Regulation

| Compound | Cell Line | Effect on Cell Cycle | Associated Molecular Changes |

| Isatin | SH-SY5Y neuroblastoma | G1 phase arrest | Downregulation of cyclin D1 |

| 5-acetamido-1-(methoxybenzyl) isatin | K562 human leukemia | G2/M phase arrest | Downregulation of Cyclin B and CDC25C; Upregulation of p-CDC25C and p-CDK1 (Thr14) |

This table summarizes findings on related isatin compounds, as direct data for this compound is not currently available.

Gene Expression Alterations

There is a notable lack of specific studies detailing the alterations in gene expression directly caused by this compound. The broader research on isatin and its derivatives suggests that this class of compounds can influence the expression of various genes, particularly those involved in apoptosis and cell cycle regulation nih.gov.

For example, treatment of SH-SY5Y neuroblastoma cells with isatin resulted in the downregulation of genes encoding for matrix metalloproteinases (MMP), specifically MMP2 and MMP9 nih.gov. MMPs are enzymes involved in the degradation of the extracellular matrix and play a crucial role in cell migration and invasion, processes that are often dysregulated in cancer. The downregulation of these genes by isatin suggests a potential mechanism for its anti-migratory and anti-invasive effects. This effect was also linked to a reduction in the levels of phosphorylated signal transducer and activator of transcription 3 (p-STAT3), a transcription factor known to regulate the expression of MMPs nih.gov.

While these findings provide a framework for how isatin-like compounds might alter gene expression, it is not possible to directly extrapolate these results to this compound. The specific functional groups on the isatin ring system can dramatically influence the compound's interaction with cellular machinery, including transcription factors and other regulatory proteins, leading to a unique gene expression profile. Comprehensive transcriptomic studies, such as RNA sequencing, would be required to identify the specific genes and cellular pathways that are modulated by this compound.

Table 2: Reported Gene Expression Changes Induced by Isatin

| Compound | Cell Line | Altered Gene Expression | Associated Pathway/Process |

| Isatin | SH-SY5Y neuroblastoma | Downregulation of MMP2 and MMP9 | Cell migration and invasion |

This table is based on data for the parent compound isatin, as specific gene expression data for this compound is not available in the reviewed literature.

Medicinal Chemistry and Drug Design Strategies

Structure-Activity Relationship (SAR) Studies of 5-Aminoisatin Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in identifying the key structural features of this compound derivatives responsible for their observed biological activities. By systematically modifying the this compound scaffold and evaluating the resulting changes in activity, researchers can gain insights into the molecular interactions between the compounds and their biological targets.

Influence of Substituent Position and Nature on Biological Activity

SAR studies on isatin (B1672199) derivatives, including those related to this compound, have consistently shown that the position and electronic nature of substituents significantly impact biological activity. Substitution at position 5 of the isatin scaffold, where the amino group is located in this compound, has been reported to be particularly favored for enhancing certain activities, such as cancer cell killing ability. hilarispublisher.comresearchgate.net Electron-withdrawing groups at this position, such as halogens (e.g., fluorine, bromine, iodine) and nitro groups, have been shown to increase biological activity, in some cases by a significant factor compared to the unsubstituted parent molecule. hilarispublisher.com For instance, 5-bromo-, 5-iodo-, and 5-fluoroisatin (B27256) derivatives have demonstrated enhanced activity. hilarispublisher.com

Modifications at other positions also contribute to the SAR. Substitution at the N-1 position through alkylation or acylation can influence activity. hilarispublisher.com Variations at the C-3 position, such as the formation of imesatins through reaction with diamines or the introduction of substituted phenyl rings, have been shown to affect antimicrobial and anticonvulsant activities. hilarispublisher.comresearchgate.net The electronic properties of substituents, whether electron-donating or electron-withdrawing, play a crucial role in modulating the activity profile of these compounds. unilag.edu.ng

Table 1: Influence of Substituents on Isatin Derivative Activity (Illustrative Examples based on Literature)

| Position of Substitution | Nature of Substituent | Observed Effect on Activity (Examples) | Reference |

| 5 | Electron-withdrawing (e.g., F, Br, I, NO₂) | Increased cancer cell killing ability, enhanced biological activity | hilarispublisher.comresearchgate.net |

| 5 | Fluorine | Increased biological activity | hilarispublisher.com |

| 5 | Nitro | Enhanced anticancer activity | hilarispublisher.com |

| 1 | Alkyl/Acyl | Influences activity | hilarispublisher.com |

| 3 | Diamines (Imesatin formation) | Leads to anticonvulsant agents | researchgate.net |

| 3 | Substituted phenyl ring | Enhances antimicrobial activity | hilarispublisher.com |

Identification of Pharmacophores

The identification of pharmacophores is a key aspect of SAR studies and ligand-based drug design. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. pharmacyconcepts.inmdpi.com For isatin derivatives, pharmacophore models have been developed to understand the essential features for their activity against various targets. For example, a pharmacophore model for antiamyloidogenic isatin derivatives identified key features such as two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as being relevant for activity. mdpi.com These features are mapped to specific parts of the isatin scaffold and its substituents, such as the carbonyl groups, the indole (B1671886) core, and appended aromatic rings. mdpi.com Identifying these pharmacophoric features provides a template for designing new compounds that are likely to bind to the target.

Rational Drug Design Approaches

Rational drug design aims to discover and optimize new drug candidates based on a priori knowledge of the biological target or known active molecules. pharmacyconcepts.inslideshare.net For this compound derivatives, both ligand-based and structure-based approaches are employed.

Ligand-Based Drug Design

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. gardp.orgnih.gov This approach relies on the knowledge of existing ligands that bind to the target and aims to derive a pharmacophore or a quantitative structure-activity relationship (QSAR) model that correlates chemical structure with biological activity. pharmacyconcepts.ingardp.orgnih.gov By analyzing the structural and physicochemical properties of a series of this compound derivatives with known activity, researchers can identify the molecular features crucial for binding and activity. nih.gov This information is then used to design new derivatives predicted to possess improved activity. LBDD methods can involve comparing known ligands, predicting how similar molecules will interact with the same target, and using techniques like pharmacophore modeling and 3D QSAR. nih.govbiosolveit.de

Structure-Based Drug Design (SBDD)

Structure-based drug design (SBDD) is a powerful approach that leverages the three-dimensional structural information of the biological target protein to design or identify potential drug candidates. pharmacyconcepts.inencyclopedia.pubgardp.org This structural information, often obtained through techniques like X-ray crystallography or NMR spectroscopy, provides insights into the binding site of the target. encyclopedia.pubgardp.org For this compound derivatives targeting specific proteins, SBDD involves computationally modeling how these molecules might bind to the target's active site. encyclopedia.pubgardp.org Techniques such as molecular docking are used to predict the binding pose and affinity of potential ligands within the binding site. encyclopedia.pubgardp.org This allows for the design of new compounds that are predicted to bind with high affinity and selectivity. pharmacyconcepts.in SBDD can also involve virtual screening of large libraries of compounds or de novo design, where new molecules are built piece by piece within the binding site. gardp.org Studies have utilized molecular docking with software like GOLD Suite to evaluate the potential of this compound derivatives as inhibitors of specific enzymes, such as tyrosine kinases. ekb.egresearchgate.netdntb.gov.ua These computational studies can provide valuable predictions that guide the synthesis and experimental evaluation of new derivatives. ekb.egresearchgate.net

Computational Chemistry in this compound Research

Computational chemistry plays a vital role throughout the drug discovery process for this compound derivatives, complementing experimental studies. researchgate.netnih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantum chemical calculations are widely employed. Molecular docking is used to predict the binding interactions and affinities of this compound derivatives with their target proteins. ekb.egresearchgate.netresearchgate.netuomustansiriyah.edu.iq This helps in understanding the preferred binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site. ekb.eg Quantum chemical calculations, often based on Density Functional Theory (DFT), can provide insights into the electronic properties and optimized geometries of this compound derivatives, which are relevant for understanding their reactivity and interactions. unilag.edu.ngajchem-a.com Computational methods are also used in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to predict the pharmacokinetic properties of designed compounds, helping to filter out candidates with unfavorable profiles early in the discovery process. ekb.egresearchgate.netdntb.gov.ua Furthermore, computational approaches, including 3D QSAR modeling, can be used to demonstrate the influence of substituents and molecular geometry on biological activity. researchgate.net

Molecular Docking Simulations for Target Selectivity

Molecular docking simulations are a widely used in silico technique to predict the binding affinity and interaction modes of small molecules, such as this compound derivatives, with biological targets like proteins. texilajournal.com This method helps in understanding the potential selectivity of compounds towards specific enzymes or receptors by evaluating how well a ligand fits into the binding site and the strength of the interactions formed. texilajournal.com

Studies involving this compound derivatives have utilized molecular docking to assess their potential as inhibitors for various targets, including tyrosine kinases and estrogen receptor alpha (ERα). ekb.egekb.egdntb.gov.uaresearchgate.netekb.egrjptonline.org For instance, molecular docking studies on new 1-(3-imino-2-oxoindolin-5-yl)-3-phenylurea derivatives synthesized from this compound were performed to evaluate their in silico tyrosine kinase selectivity. ekb.egekb.egekb.eg The results showed a good agreement between the docked results and in vitro cytotoxic activity, where the compound exhibiting the highest docking score also demonstrated promising antitumor activity against A549 cancer cell lines. ekb.egekb.egekb.eg

Molecular docking provides information on hydrogen bonding, the distance between the ligand and the protein, short contact interactions, binding energy, and selectivity towards a specific protein. rjptonline.org The PLP (Piecewise Linear Potential) fitness score is often used to indicate the selectivity and inhibitory activity of ligands, with higher scores suggesting greater selectivity and inhibitory potential. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of a series of compounds and their biological activity. By analyzing the chemical descriptors of molecules, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that are important for activity. While the provided search results specifically mention QSAR studies in the context of isatin derivatives, a direct QSAR study focused solely on this compound itself or a large series of its direct derivatives was not prominently detailed in the immediate search results. However, the principle of QSAR is applicable to this compound derivatives to understand how modifications to the this compound scaffold influence their biological activity against specific targets. dergipark.org.trthesciencein.orgdergipark.org.tr

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are advanced computational techniques that provide insights into the dynamic behavior of biological systems, including the interactions between ligands and proteins over time. biorxiv.orgnih.gov Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process and the stability of the ligand-protein complex. biorxiv.orgnih.govresearchgate.net

MD simulations can reveal crucial details about the nature and stability of interactions, such as hydrogen bonds, hydrophobic interactions, and conformational changes in the protein induced by ligand binding. biorxiv.orgresearchgate.netusm.my While specific MD simulation studies focused exclusively on this compound were not extensively detailed in the provided snippets, MD simulations are a standard tool in medicinal chemistry to complement docking studies and further validate predicted binding poses and affinities for lead compounds derived from scaffolds like this compound. biorxiv.orgnih.govresearchgate.net These simulations can help in understanding the binding pathways and optimizing the structural features of this compound derivatives for improved target binding and stability. biorxiv.orgnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

ADME prediction studies are in silico methods used to estimate the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, and excretion profiles. texilajournal.comekb.egekb.egdntb.gov.uaresearchgate.netrjptonline.orgpensoft.net These predictions are crucial in the early stages of drug discovery to assess the likelihood of a compound reaching its target site in the body and having a favorable duration of action. texilajournal.compensoft.net

Studies on this compound derivatives have frequently incorporated ADME predictions using various computational tools like SwissADME. texilajournal.comekb.egekb.egdntb.gov.uaresearchgate.netpensoft.net These studies aim to anticipate the pharmacokinetic profiles of synthesized compounds. ekb.egekb.eg Parameters such as topological polar surface area (TPSA), which is useful for estimating bioavailability and brain access, are often evaluated. ekb.eg ADME studies on this compound derivatives have reported favorable properties for absorption, distribution, and bioavailability for some compounds. texilajournal.com For example, some synthesized compounds derived from this compound were predicted to be absorbed by the gastrointestinal tract. researchgate.net

Patent Landscape and Commercial Development

The patent landscape surrounding this compound and its derivatives reflects their potential therapeutic and industrial applications. Patents often cover novel compounds based on the this compound scaffold, their synthesis methods, and their specific uses in treating various diseases. For example, a patent application mentions 5-amino-indirubin, a related compound, as being useful as selective modulators of glycogen (B147801) synthase kinase-3, cyclin-dependent protein kinases, or aryl hydrocarbon receptors, with potential applications in treating protozoan-mediated diseases, Alzheimer's disease, and diabetes. google.com While this specifically mentions 5-amino-indirubin, it indicates the type of therapeutic areas where related 5-substituted isatin derivatives, including those derived from this compound, are being explored and patented. The commercial development of this compound derivatives is linked to their potential as lead compounds for new drugs, driven by promising preclinical results from studies involving molecular docking, ADME predictions, and in vitro/in vivo evaluations. ekb.egrjptonline.org The presence of patents signifies commercial interest and ongoing research efforts to translate the potential of these compounds into marketable therapeutic agents.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization in Derivative Elucidation

Spectroscopic methods are fundamental tools in organic chemistry for the identification and structural elucidation of synthesized compounds, including derivatives of 5-Aminoisatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR and 13C-NMR, is widely used to determine the structural framework of this compound derivatives. These techniques provide detailed information about the hydrogen and carbon environments within a molecule, allowing for the confirmation of proposed structures and the identification of specific functional groups and their positions. Studies on new isatin (B1672199) derivatives, including those synthesized from this compound, routinely utilize 1H-NMR and 13C-NMR spectroscopy for characterization ekb.egekb.eguomustansiriyah.edu.iqresearchgate.netresearchgate.netresearchgate.net. For instance, the 1H NMR spectra of novel isatin-type 5'-(4-Alkyl/Aryl-1H-1,2,3-triazoles) synthesized via 1,3-dipolar cycloaddition reactions show a common signal from the amide hydrogen at 10.7 ppm, while the hydrogen attached to the triazole ring appears in the range of 8.5 to 9.2 ppm scispace.com. Analysis of chemical shifts, splitting patterns, and integration in 1H-NMR, along with the number and position of signals in 13C-NMR, provides conclusive evidence for the successful synthesis and structure of this compound derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is another essential technique for identifying the presence of specific functional groups within this compound derivatives. By measuring the vibrations of chemical bonds, IR spectroscopy provides a unique spectral fingerprint for each compound. The IR spectrum of isatin itself shows characteristic strong bands for the carbonyl stretching vibrations around 1740 and 1620 cm⁻¹, and a broad band at 3190 cm⁻¹ due to N-H stretching hilarispublisher.comscielo.br. Studies characterizing this compound derivatives frequently report IR data, highlighting key absorption bands corresponding to functional groups such as N-H, C=O, C=N, and aromatic C=C stretches, which helps confirm the formation of the desired products ekb.egekb.eguomustansiriyah.edu.iqresearchgate.netresearchgate.netresearchgate.net. For example, FT-IR analysis of new 1-(3-imino-2-oxoindolin-5-yl)-3-phenylurea derivatives synthesized from this compound shows characteristic peaks for NH and C=O groups ekb.eg.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. It can also provide information about the fragmentation pattern of a molecule, which aids in structural confirmation. Electron-impact mass spectra of isatin and its derivatives, such as hydrazones, typically show an intense molecular ion peak scielo.br. MS is employed in the characterization of this compound derivatives to confirm their molecular formula and purity researchgate.net. It is also used in more advanced applications, such as identifying proteins that bind to isatin analogues, including this compound, in biological studies mdpi.comebi.ac.uk.

In vitro Biological Evaluation Assays

In vitro assays are crucial for evaluating the biological activities of this compound derivatives in a controlled laboratory setting, providing insights into their potential therapeutic applications.

Cell Viability and Cytotoxicity Assays (e.g., MTT assay)

Cell viability and cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to assess the effects of this compound derivatives on cell growth and survival. The MTT assay measures the metabolic activity of living cells and is a common method for evaluating the in vitro cytotoxic potential of compounds researchgate.netebi.ac.ukgoogle.comtjpr.orgekb.eg. Studies have evaluated the in vitro cytotoxic activity of this compound derivatives against various cancer cell lines, including human monocyte-like, histiocytic lymphoma cells and A549 cancer cell lines ekb.eghilarispublisher.com. For example, a study on new 1-(3-imino-2-oxoindolin-5-yl)-3-phenylurea derivatives synthesized from this compound showed promising antitumor activity against A549 cells, with one compound exhibiting an IC50 of 30.4 μM in the MTT assay ekb.eg. Another study used the MTT assay to quantify the toxicity of indirubins, which can be synthesized from this compound, on specific cell lines google.com. These assays provide quantitative data on the concentration-dependent effects of the compounds on cell viability.

Proteomic Profiling for Isatin-Binding Proteins in Brain Homogenates

Proteomic profiling techniques, particularly affinity chromatography coupled with mass spectrometry, have been instrumental in identifying proteins that interact with isatin and its analogues, including this compound, in brain homogenates. This approach allows for the systematic identification of potential molecular targets.

Affinity chromatography using this compound immobilized on a solid support, such as Sepharose, has been employed to isolate isatin-binding proteins from lysates of brain homogenates. ebi.ac.ukebi.ac.uknih.govnih.govmdpi.com By incubating brain homogenates with the this compound-Sepharose conjugate, proteins that bind to this compound are retained, while non-specifically bound proteins are washed away. mdpi.com The bound proteins are then eluted and subsequently identified using mass spectrometry (e.g., LC-MS/MS). mdpi.comebi.ac.ukebi.ac.ukmdpi.com

Studies using this methodology in mouse and rat brain homogenates have identified numerous isatin-binding proteins. For example, affinity chromatography of Triton X-100 lysates from mouse and rat whole brain homogenates on 5-aminocaproyl-isatin-Sepharose (a related analogue) and this compound as affinity ligands resulted in the identification of a significant number of individual proteins. ebi.ac.ukebi.ac.uknih.govnih.gov The use of different isatin analogues as affinity ligands can influence the profile of identified proteins, suggesting that the structure of the ligand and the spacer used for immobilization are important factors in capturing the full range of interacting proteins. nih.gov

Proteomic profiling of isatin-binding proteins in the brain has revealed proteins involved in various cellular processes, including energy generation, carbohydrate metabolism, cytoskeleton formation, signal transduction, and regulation of gene expression. frontiersin.org Comparative proteomic analysis of brain isatin-binding proteins from control and isatin-treated mice has shown changes in the profile of these proteins, suggesting that isatin administration can influence protein-protein interactions and potentially induce novel binding sites. mdpi.comfrontiersin.orgresearchgate.net

Optical Biosensor Applications for Protein Interaction Studies (e.g., Surface Plasmon Resonance)

Optical biosensors, particularly those based on Surface Plasmon Resonance (SPR), are powerful tools for real-time, label-free analysis of molecular interactions, including the binding of small molecules like this compound to proteins and the modulation of protein-protein interactions.

SPR biosensors have been utilized to validate the binding capacity of proteins identified through proteomic profiling to isatin analogues, including this compound. ebi.ac.ukebi.ac.uknih.govnih.govscispace.com In these studies, isatin analogues like 5-aminocaproyl-isatin or this compound are immobilized onto the biosensor chip surface, and the interaction with purified proteins or protein mixtures is monitored. ebi.ac.ukebi.ac.uknih.govnih.govscispace.comresearchgate.net The binding events cause changes in the SPR signal, allowing for the determination of kinetic and affinity parameters, such as association rates (kₒₙ), dissociation rates (kₒff), and dissociation constants (Kᴅ). nih.govnih.gov

SPR analysis has shown that isatin can influence protein-protein interactions, in some cases increasing affinity and in others promoting dissociation. mdpi.com For example, isatin has been shown to increase the affinity between human ferrochelatase (FECH) and adrenodoxin (B1173346) reductase (ADR), as investigated by SPR. nih.govmdpi.comnih.gov This effect was concentration-dependent and specific to the FECH/ADR interaction, not being observed for other protein complexes involving FECH. nih.govmdpi.com Interestingly, the interaction of isatin with individual FECH or ADR proteins immobilized on the chip was found to be negligible, suggesting that isatin might act by stabilizing the complex or facilitating its formation. nih.govmdpi.com

The use of this compound immobilized on an SPR optical biosensor chip has allowed for the characterization of isatin-binding activity in rat tissues, revealing an uneven distribution of binding sites in soluble and membrane fractions. mdpi.com Furthermore, SPR studies using immobilized this compound have been used to investigate the interaction with specific proteins like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govresearchgate.net These studies demonstrate the utility of SPR in quantifying the binding affinity of proteins to immobilized this compound and investigating the influence of other molecules on these interactions. nih.govresearchgate.net

Data from SPR experiments can provide quantitative measures of binding affinity. For example, Kᴅ values in the range of 0.1-20 µM have been obtained during optical biosensor experiments validating the isatin-binding capacity of some brain proteins. nih.gov

Table: Representative Kᴅ Values from Optical Biosensor Studies with Isatin Analogues

| Immobilized Ligand | Analyte Protein | Kᴅ (µM) | Source |

| 5-aminocaproyl-isatin | Brain proteins (validation studies) | 0.1 - 20 | nih.gov |

| This compound | Brain proteins (validation studies) | (Used for validation, Kᴅ values in range 0.1-20 µM) | nih.gov |

| Isatin (in solution) | FECH/ADR complex (affinity-enhancing effect) | Decreases Kᴅ from ~13 to ~2 µM (at 100 µM isatin) | nih.govmdpi.com |

| This compound | Ubiquitin | (Inhibited binding of ubiquitin to immobilized aminoisatin) | tandfonline.com |

| This compound | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | 3.1 - 12 | nih.gov |

Note: This table includes data from studies using isatin and related analogues where available and relevant to the techniques discussed.

The application of SPR and other optical biosensor techniques, often in conjunction with proteomic approaches, provides a comprehensive strategy for identifying and characterizing the interactions of this compound and related compounds with their protein targets, contributing significantly to understanding their biological roles. mdpi.comebi.ac.ukebi.ac.uknih.govnih.govscispace.comresearchgate.net

Future Directions and Therapeutic Perspectives

Development of Novel 5-Aminoisatin-Based Therapeutic Agents

Future directions in the research of this compound prominently involve the synthesis and evaluation of novel derivatives as potential therapeutic agents. Studies have already demonstrated the potential of synthesizing new compounds based on the this compound scaffold. For instance, novel 1-(3-imino-2-oxoindolin-5-yl)-3-phenylurea derivatives have been synthesized starting from this compound with the aim of evaluating them as inhibitors of receptor tyrosine kinase. ekb.egekb.eg These synthesized compounds have been characterized and tested for their in vitro cytotoxic activity. ekb.egekb.eg The agreement between docking results and experimental data for some of these compounds suggests their potential as antitumor agents. ekb.egekb.eg

The synthesis of other this compound derivatives, such as Schiff bases and ureido derivatives, has also been reported, and their in vitro cytotoxic activity has been tested. researchgate.net These findings indicate that the this compound core can be successfully modified to create compounds with promising biological activities, paving the way for the development of new therapeutic candidates.

Exploration of New Biological Targets for this compound Derivatives